molecular formula C20H29N3O3S B5966515 1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-3-ol

1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-3-ol

Cat. No.: B5966515
M. Wt: 391.5 g/mol
InChI Key: DCUZRKIQZWBICR-UHFFFAOYSA-N
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Description

1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-3-ol is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties

Preparation Methods

The synthesis of 1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-3-ol involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles is the cyclization of amido-nitriles in the presence of a nickel catalyst . This process involves the addition of a nitrile group to form disubstituted imidazoles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically involve controlled temperatures and pressures, as well as the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Chemical Reactions Analysis

1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-3-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride can produce secondary amines .

Mechanism of Action

The mechanism of action of 1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-3-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. For instance, it may inhibit enzyme activity by coordinating with the active site metal ions, thereby blocking substrate binding and catalysis .

Properties

IUPAC Name

1-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-16(2)15-27(25,26)20-21-11-18(13-22-10-6-9-19(24)14-22)23(20)12-17-7-4-3-5-8-17/h3-5,7-8,11,16,19,24H,6,9-10,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUZRKIQZWBICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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